2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Vue d'ensemble

Description

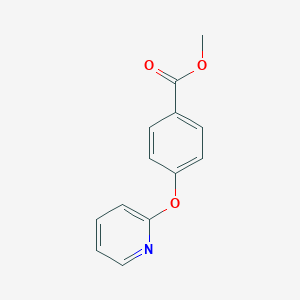

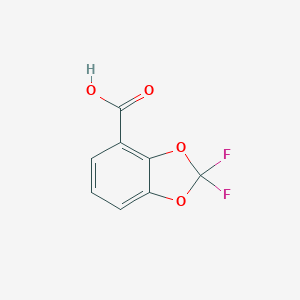

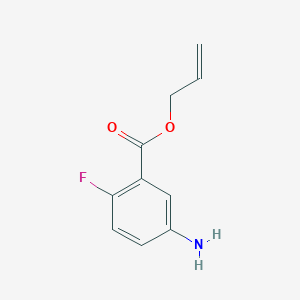

“2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H4F2O4 . It appears as white to pale cream crystals or powder .

Synthesis Analysis

The synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid involves decyanation and deamination of the molecule . Another synthesis method involves the use of simple and cheap starting materials to create 4-chloro-2,2-difluoro [1,3]dioxole [4,5- c ]pyridine, a 5-aza-derivative of the 2,2-difluorobenzodioxole .

Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is characterized by a benzodioxole ring substituted with two fluorine atoms and a carboxylic acid group . The molecular weight of this compound is 202.11 g/mol .

Chemical Reactions Analysis

The 2,2-difluorobenzodioxole moiety has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . The chlorine atom in position 4 could be useful for further functionalisation by cross coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid include a melting point of 200-204 °C . It has a molecular weight of 202.11 g/mol .

Applications De Recherche Scientifique

Organic Synthesis

“2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid” is used as a precursor in organic synthesis . It plays a crucial role in the preparation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceutical Applications

This compound serves as an intermediate in the production of active pharmaceutical ingredients . It’s involved in the synthesis of various drugs, enhancing their effectiveness and safety.

Agrochemical Applications

In the field of agrochemicals, “2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid” is used as an intermediate . It contributes to the development of effective and safe agrochemical products.

Dye Manufacturing

This compound is also used in the dyestuff field . It helps in the production of various dyes, contributing to their color and stability.

Kv3 Inhibitors Synthesis

“2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid” is used in the synthesis of Kv3 inhibitors . Kv3 inhibitors are drugs that inhibit the Kv3 potassium channel, which plays a crucial role in the functioning of the nervous system.

Renin Inhibitors Preparation

This compound is also used in the preparation of renin inhibitors . Renin inhibitors are drugs that inhibit the enzyme renin, which plays a key role in the regulation of blood pressure.

Wastewater Treatment

In environmental science, this compound has been detected as a transformation product in the biotreatment of fludioxonil-contaminated wastewater . Its detection verifies the decyanation and deamination of the molecule, whereas its conversion to the tentatively identified compound 2,3-dihydroxybenzoic acid indicates its defluorination .

Research Use

“2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid” is primarily used for research purposes . It’s a valuable tool for scientists studying various chemical reactions and processes.

Mécanisme D'action

Target of Action

The primary targets of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid is currently lacking .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-8(10)13-5-3-1-2-4(7(11)12)6(5)14-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAQVJDFFVTWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378870 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126120-85-2 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-dioxaindane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid unique in terms of its reactivity?

A: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid demonstrates a fascinating duality in its reactivity. While the parent compound, 2,2-difluoro-1,3-benzodioxole, exhibits exceptional acidity at the 4-position [, ], the presence of the carboxylic acid group allows for further functionalization. This carboxylic acid moiety can be strategically exploited to introduce new substituents by reacting it with organolithium compounds, ultimately leading to the formation of ketones []. This dual reactivity makes it a versatile building block for creating diverse chemical structures.

Q2: The research mentions difficulties in lithiating specific positions on the 2,2-difluoro-1,3-benzodioxole ring system. Can you elaborate on this and its implications for synthesis?

A: Lithiation, the process of introducing a lithium atom onto a molecule, is a crucial step in many organic synthesis strategies. While the 4-position of 2,2-difluoro-1,3-benzodioxole readily undergoes lithiation due to its high acidity, accessing other positions on the ring proves more challenging [, ]. For instance, lithiation at the 5-position is only feasible when there are no unoccupied sites adjacent to the oxygen atoms within the ring system []. This regioselectivity highlights the importance of protecting groups, such as trialkylsilyl groups, in controlling the lithiation site and enabling further derivatization at desired positions []. Understanding these regioselectivity challenges is crucial for designing successful synthetic routes to more complex 2,2-difluoro-1,3-benzodioxole derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)